1-Methyl-4-(4-pyridyl)-2-pyridone
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Overview
Description
1-Methyl-4-(4-pyridyl)-2-pyridone is a heterocyclic compound that features a pyridone ring substituted with a methyl group at the 1-position and a pyridyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-(4-pyridyl)-2-pyridone typically involves the condensation of 4-pyridinecarboxaldehyde with methylamine followed by cyclization. The reaction conditions often include the use of a suitable solvent such as ethanol or methanol and a catalyst like acetic acid. The reaction is usually carried out under reflux conditions to ensure complete cyclization and formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4-(4-pyridyl)-2-pyridone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridone ring to a pyridine ring.
Substitution: The methyl and pyridyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions may involve halogenating agents or nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce pyridine derivatives.
Scientific Research Applications
1-Methyl-4-(4-pyridyl)-2-pyridone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-Methyl-4-(4-pyridyl)-2-pyridone involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, affecting its structure and function. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Pyridone: Lacks the methyl and pyridyl substitutions, resulting in different chemical properties.
1-Methyl-2-pyridone: Similar structure but lacks the 4-pyridyl group.
4-(4-Pyridyl)pyridine: Contains a pyridyl group but lacks the pyridone ring.
Uniqueness
1-Methyl-4-(4-pyridyl)-2-pyridone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H10N2O |
---|---|
Molecular Weight |
186.21 g/mol |
IUPAC Name |
1-methyl-4-pyridin-4-ylpyridin-2-one |
InChI |
InChI=1S/C11H10N2O/c1-13-7-4-10(8-11(13)14)9-2-5-12-6-3-9/h2-8H,1H3 |
InChI Key |
RLMXNQOQTAOUAP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=CC1=O)C2=CC=NC=C2 |
Origin of Product |
United States |
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